molecular formula C12H15ClN2O3 B2533287 Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride CAS No. 1093402-61-9

Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride

Cat. No.: B2533287
CAS No.: 1093402-61-9
M. Wt: 270.71
InChI Key: JDEOLWHTDQBEDO-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride is a chemical compound with the linear formula C12H15ClN2O3 . It is related to a series of compounds that have been synthesized and evaluated for their anticancer activity against various cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of benzo [d] [1,3]dioxol-5-yl-2- (6-methoxynaphthalen-2-yl)propanoate, C21H18O5, has been reported .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. These reactions typically involve Pd-catalyzed C-N cross-coupling .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 2- (4- (Benzo [d] [1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine has a molecular weight of 298.34 and is stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Antimicrobial and Antitubercular Potential

  • Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as potent anti-mycobacterial chemotypes, effective against Mycobacterium tuberculosis, with several compounds showing promising results in in vitro testing. These compounds exhibit low cytotoxicity and have a high therapeutic index, making them potential candidates for tuberculosis treatment (Pancholia et al., 2016).
  • Synthesized pyridine derivatives, including piperazin-1-yl methanone compounds, have shown variable and modest activity against bacterial and fungal strains in vitro, suggesting their potential as antimicrobial agents (Patel et al., 2011).

Neuroprotective Activity

  • Piperazino-N-aryl-1,8-naphthalimide crown ethers, which include piperazine methanone derivatives, have been studied for their photo-induced electron transfer and fluorescent properties, indicating potential applications in neurological research and treatment (Gauci & Magri, 2022).

Structural and Synthetic Studies

  • The synthesis and structural characterization of various piperazine methanone derivatives have been extensively researched. These studies contribute to understanding the molecular structure and properties of these compounds, which is crucial for developing new pharmaceuticals and materials (Eckhardt et al., 2020).

Anticancer Research

  • Organotin(IV) derivatives of benzo[d][1,3]dioxol-5-ylmethyl piperazine have shown significant antibacterial, antifungal, and cytotoxic activities against ovarian cancer cells, indicating their potential in cancer therapy (Shaheen et al., 2018).

Anticonvulsant Agents

  • Derivatives of benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone have been explored as sodium channel blockers and anticonvulsant agents, with some compounds showing promising results in preclinical models (Malik & Khan, 2014).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of anticancer activity. These compounds are thought to work by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . Another compound, (S)-N- (5- (4- (1- (benzo [d] [1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide, hydrochloride salt (also known as ASN90), is expected to work by preventing the removal of carbohydrate groups from the tau protein, which will in turn prevent the tau proteins from folding incorrectly .

Safety and Hazards

The safety information for similar compounds has been provided. For instance, 2- (4- (Benzo [d] [1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine has been labeled with the GHS07 pictogram and carries the hazard statement H302 .

Future Directions

The future directions for the research and development of similar compounds include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

1,3-benzodioxol-5-yl(piperazin-1-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3.ClH/c15-12(14-5-3-13-4-6-14)9-1-2-10-11(7-9)17-8-16-10;/h1-2,7,13H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEOLWHTDQBEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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